

An Overview of 4-Propargylthiomorpholine 1,1-Dioxide: A Chemical Building Block

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Compound of Interest

Compound Name: 4-Propargylthiomorpholine 1,1-Dioxide

Cat. No.: B083274

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An in-depth guide on the specific discovery and developmental history of **4-Propargylthiomorpholine 1,1-Dioxide** as a therapeutic agent cannot be constructed from publicly available information. Extensive searches indicate that this compound is primarily recognized and utilized as a versatile chemical intermediate in organic synthesis and medicinal chemistry, rather than a well-documented drug candidate with a history of clinical development.

While a detailed historical narrative is not available, this guide provides a technical summary of its known chemical properties and general applications based on information from chemical suppliers and databases.

Chemical and Physical Properties

4-Propargylthiomorpholine 1,1-Dioxide is a heterocyclic compound featuring a thiomorpholine ring, a sulfone group, and a propargyl group. These structural features make it a useful building block in various chemical reactions.

Property	Value	Source
CAS Number	10442-03-2	[1] [2] [3]
Molecular Formula	C ₇ H ₁₁ NO ₂ S	[1]
IUPAC Name	4-(prop-2-yn-1-yl)-1,4-thiazinane 1,1-dioxide	[1]
Synonyms	4-(2-Propynyl)thiomorpholine 1,1-Dioxide, N-propargyl-S,S-dioxo-4-thiapiperidine	[1] [2]
Appearance	White to almost white powder or crystal	[2]
Purity	>98.0% (GC)	[2]
Melting Point	114.0 to 118.0 °C	[2]

Applications in Synthesis

The utility of **4-Propargylthiomorpholine 1,1-Dioxide** stems from its distinct functional groups:

- **Thiomorpholine 1,1-Dioxide Core:** This saturated heterocycle can serve as a scaffold in the design of new molecules. The sulfone group can influence the physicochemical properties of resulting compounds, such as solubility and metabolic stability.
- **Propargyl Group:** The terminal alkyne of the propargyl group is particularly reactive and can participate in a variety of chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of this building block to other molecules.

Due to these features, **4-Propargylthiomorpholine 1,1-Dioxide** is described as a valuable reagent in the following areas:

- **Pharmaceutical Development:** It serves as a starting material for the synthesis of more complex molecules with potential biological activity.[\[4\]](#) Its structure may be incorporated into compounds targeting neurological disorders.[\[4\]](#)

- Organic Synthesis: The compound is a versatile tool for creating complex molecular architectures through various coupling and cycloaddition reactions.[4]
- Material Science: It can be used in the development of novel polymers and coatings.[4]
- Agricultural Chemistry: The thiomorpholine scaffold can be found in some agrochemicals, and this compound could be used in the synthesis of new pesticides and herbicides.[4]

Limitations in Available Data

It is important to note for the target audience of researchers, scientists, and drug development professionals that there is no publicly available information regarding:

- The specific discovery or first synthesis of **4-Propargylthiomorpholine 1,1-Dioxide**.
- Detailed experimental protocols for its use in specific, published research studies.
- Quantitative biological data, such as IC_{50} or K_i values, for any biological targets.
- Involvement in any signaling pathways or a defined mechanism of action as a standalone agent.

Consequently, the creation of diagrams for signaling pathways or experimental workflows is not possible. The compound is best understood as a tool for chemical synthesis rather than a characterized bioactive agent with a developmental history. For researchers interested in utilizing this compound, the primary sources of information will be chemical supplier data sheets and general literature on the reactions of terminal alkynes and thiomorpholine derivatives.

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